1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine
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Overview
Description
1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution or other suitable methods, depending on the starting materials.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole oxides, while reduction could produce amine derivatives.
Scientific Research Applications
1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Industry: It can be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-{3-[4-(Methoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness: 1-{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c11-10(12,13)17-7-3-1-6(2-4-7)9-15-8(5-14)18-16-9/h1-4H,5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWAKZHTRKQJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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